molecular formula C23H27N3O2 B2609359 4-(1-butyl-1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one CAS No. 890640-13-8

4-(1-butyl-1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one

Cat. No. B2609359
CAS RN: 890640-13-8
M. Wt: 377.488
InChI Key: YIDLUPQYEQHHSI-UHFFFAOYSA-N
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Description

4-(1-butyl-1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one, also known as BU-002, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit various biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound's synthesis and crystal structure have been a subject of interest due to its potential applications in pharmaceuticals and materials science. For instance, research on similar benzimidazole derivatives highlights the significance of their crystal structures for understanding their chemical and physical properties, which can be pivotal for drug design and development (Liu et al., 2012).

Biological Activity Prediction

  • Studies have also focused on predicting the biological activity of compounds containing the benzimidazole moiety. For example, the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, which are structurally related to the target compound, and their biological activity prediction using PASS (Prediction of Activity Spectra for Substances) models, indicate the potential for these compounds to possess various biological activities (Kharchenko et al., 2008).

Anticancer and Antimicrobial Applications

  • The benzimidazole ring, a component of the compound, is often investigated for its anticancer and antimicrobial properties. Research on palladium(II) and platinum(II) complexes containing benzimidazole ligands has shown potential anticancer activity, suggesting that modifications of the benzimidazole core, as in the target compound, could lead to new therapeutic agents (Ghani & Mansour, 2011).

Catalytic Activity in Chemical Reactions

  • The role of benzimidazole derivatives in catalysis has been explored, with studies on N-methylphthalimide-substituted benzimidazolium salts and their palladium complexes demonstrating their efficacy in carbon–carbon bond-forming reactions. This suggests that the target compound might also have applications in catalysis or as a ligand in metal complexes (Akkoç et al., 2016).

Material Science Applications

  • Benzimidazole derivatives have also been investigated for their potential applications in material science, such as in the synthesis of novel polyimides with exceptional thermal and thermooxidative stability. The incorporation of benzimidazole and related structures into polymers can lead to materials with unique properties suitable for high-performance applications (Zhang et al., 2005).

properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-3-5-14-25-21-9-7-6-8-20(21)24-23(25)17-15-22(27)26(16-17)18-10-12-19(13-11-18)28-4-2/h6-13,17H,3-5,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDLUPQYEQHHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Butylbenzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one

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